LLOQ Improvement: 20-Fold Lower Detection Limit Using ¹³C₆-IS vs. Structurally Dissimilar Internal Standard
A 2013 fully validated LC-MS/MS method for efavirenz quantification in human plasma using Efavirenz-13C6 as internal standard achieved an LLOQ of 1.0 ng/mL with a 50 μL sample volume [1]. In contrast, a previously reported method using the structurally dissimilar compound propranolol as internal standard (without stable isotope-labeled efavirenz) reported an LLOQ of 20 ng/mL [1]. This represents a 20-fold improvement in the lower limit of quantification when using ¹³C₆-labeled efavirenz as internal standard versus a non-isotopic structural analog.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
|---|---|
| Target Compound Data | 1.0 ng/mL (using 50 μL plasma) |
| Comparator Or Baseline | 20 ng/mL (using propranolol as IS) |
| Quantified Difference | 20-fold lower LLOQ (95% improvement) |
| Conditions | Human plasma; LC-MS/MS with protein precipitation; 5-min run time; retention time ~2.6 min |
Why This Matters
A 20-fold lower LLOQ enables reliable quantification of efavirenz in low-volume pediatric samples, dried blood spots, and terminal elimination phase pharmacokinetic studies where concentrations fall below 20 ng/mL.
- [1] Srivilai J, et al. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma. PLoS ONE. 2013;8(6):e63305. View Source
